1-Phenyl-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea
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Overview
Description
1-Phenyl-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a phenyl group, a thiophene ring, and a cyclopentyl group linked through a urea moiety. Its distinct molecular configuration makes it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-Phenyl-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the Cyclopentyl Intermediate: The cyclopentyl group is synthesized through a series of reactions involving cyclopentanone and thiophene derivatives.
Coupling with Phenyl Isocyanate: The intermediate is then reacted with phenyl isocyanate under controlled conditions to form the urea linkage.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for research applications.
Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs. This can include the use of catalysts, improved reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
1-Phenyl-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl or thiophene rings, using reagents such as halogens or alkylating agents.
These reactions are typically conducted under controlled conditions to ensure the desired product formation. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Phenyl-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: The compound is utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
1-Phenyl-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea can be compared with other similar compounds to highlight its uniqueness:
1-Phenyl-3-(cyclopentylmethyl)urea: Lacks the thiophene ring, which may result in different chemical and biological properties.
1-Phenyl-3-((1-(furan-3-yl)cyclopentyl)methyl)urea:
1-Phenyl-3-((1-(pyridin-3-yl)cyclopentyl)methyl)urea: Incorporates a pyridine ring, which can alter its interaction with biological targets and its overall chemical behavior.
These comparisons help in understanding the unique features and potential advantages of this compound in various research and industrial applications.
Properties
IUPAC Name |
1-phenyl-3-[(1-thiophen-3-ylcyclopentyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c20-16(19-15-6-2-1-3-7-15)18-13-17(9-4-5-10-17)14-8-11-21-12-14/h1-3,6-8,11-12H,4-5,9-10,13H2,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAKGVQGQHWVNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NC2=CC=CC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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